molecular formula C10H20 B1581254 sec-Butylcyclohexane CAS No. 7058-01-7

sec-Butylcyclohexane

Cat. No.: B1581254
CAS No.: 7058-01-7
M. Wt: 140.27 g/mol
InChI Key: QTYARKOMFKRPSY-UHFFFAOYSA-N
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Description

sec-Butylcyclohexane: is an organic compound with the molecular formula C10H20 . It is a cycloalkane with a secondary butyl group attached to the cyclohexane ring. This compound is known for its structural simplicity and is often used in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: sec-Butylcyclohexane can be synthesized through several methods. One common method involves the alkylation of cyclohexane with sec-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic hydrogenation of sec-butylbenzene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: sec-Butylcyclohexane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sec-butylcyclohexanol using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like sec-butylcyclohexyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed:

    Oxidation: sec-Butylcyclohexanol.

    Reduction: More saturated hydrocarbons.

    Substitution: sec-Butylcyclohexyl chloride or bromide.

Scientific Research Applications

sec-Butylcyclohexane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in studies involving lipid membranes due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as a component in lubricants.

Mechanism of Action

The mechanism of action of sec-butylcyclohexane in chemical reactions involves the interaction of its cyclohexane ring and the sec-butyl group with various reagents. For example, in oxidation reactions, the sec-butyl group is typically the site of attack by oxidizing agents, leading to the formation of alcohols or other oxidized products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    n-Butylcyclohexane: Differs in the position of the butyl group, which is attached to a primary carbon.

    tert-Butylcyclohexane: Has a tertiary butyl group attached to the cyclohexane ring.

    Isobutylcyclohexane: Features an isobutyl group instead of a sec-butyl group.

Uniqueness: sec-Butylcyclohexane is unique due to the secondary nature of the butyl group, which influences its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in physical properties and chemical behavior compared to its isomers.

Properties

IUPAC Name

butan-2-ylcyclohexane
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InChI

InChI=1S/C10H20/c1-3-9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3
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InChI Key

QTYARKOMFKRPSY-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C1CCCCC1
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Molecular Formula

C10H20
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DSSTOX Substance ID

DTXSID00871939
Record name sec-Butylcyclohexane
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Molecular Weight

140.27 g/mol
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name sec-Butylcyclohexane
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CAS No.

7058-01-7, 26967-64-6
Record name sec-Butylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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